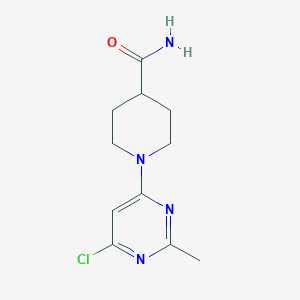

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide

描述

属性

IUPAC Name |

1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O/c1-7-14-9(12)6-10(15-7)16-4-2-8(3-5-16)11(13)17/h6,8H,2-5H2,1H3,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKROFGIXHTCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Overview

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound with significant potential in various biological applications. Its molecular formula is , and it has been studied for its antimicrobial, antiviral, and anticancer activities. This article synthesizes research findings on its biological activities, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in key metabolic pathways. The compound may modulate the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation, thereby influencing cancer cell growth and survival .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Antiviral Activity

The compound has also shown antiviral activity in preliminary studies. It was evaluated for its efficacy against various viruses, including those responsible for respiratory infections. The mechanism appears to involve inhibition of viral replication processes, potentially through interference with viral enzymes or host cell pathways that the virus exploits .

Anticancer Potential

In addition to its antimicrobial and antiviral properties, this compound has been investigated for its anticancer effects. Studies have indicated that it may inhibit the proliferation of cancer cells by targeting CDK pathways, thus preventing cell cycle progression .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

-

Study on Antibacterial Efficacy :

- Researchers conducted a series of experiments to determine the antibacterial efficacy of the compound against multi-drug resistant strains. The results showed significant inhibition at lower concentrations compared to standard antibiotics.

-

Antiviral Activity Assessment :

- In vitro tests revealed that the compound reduced viral load in infected cell cultures by more than 70%, showcasing its potential as an antiviral agent.

-

Anticancer Studies :

- Animal models treated with the compound exhibited reduced tumor size and increased survival rates compared to control groups, indicating promising anticancer properties.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly in oncology and neurology. Research indicates that derivatives of this compound may exhibit anti-cancer activity by inhibiting specific pathways involved in tumor growth and progression.

Antiviral Activity

Preliminary studies suggest that 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide may possess antiviral properties. It has been evaluated for its efficacy against viral infections, including those caused by RNA viruses. The mechanism of action appears to involve interference with viral replication processes.

Neuropharmacology

Research has also explored the neuropharmacological effects of this compound, particularly its impact on neurotransmitter systems. It may modulate pathways related to serotonin and dopamine, which could have implications for treating mood disorders and schizophrenia.

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing novel pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity, making it a valuable target for drug design.

Data Tables

| Application Area | Description |

|---|---|

| Oncology | Potential anti-cancer activity through pathway inhibition |

| Virology | Investigated for antiviral properties against RNA viruses |

| Neuropharmacology | Modulation of neurotransmitter systems for mood disorders |

| Drug Development | Building block for synthesizing novel pharmaceutical agents |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound, evaluating their efficacy against various cancer cell lines. The results indicated significant cytotoxicity in breast and lung cancer cells, suggesting that modifications to the piperidine ring could enhance potency.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university explored the effects of this compound on serotonin receptors in animal models. The findings demonstrated that certain derivatives had anxiolytic effects comparable to established medications, indicating potential for further development in treating anxiety disorders.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications on the Pyrimidine Ring

Substituent Effects

- 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (CAS 1281185-16-7) Key Difference: Replaces the 2-methyl group on the pyrimidine with an amino group. However, the N-methyl carboxamide in this analog could reduce solubility .

1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1160263-08-0)

- Key Difference : Substitutes the piperidine-4-carboxamide with a 3-carboxylic acid and lacks the 2-methyl group on pyrimidine.

- Impact : The carboxylic acid group increases polarity, likely improving aqueous solubility but reducing membrane permeability. The absence of the 2-methyl group may alter steric interactions with target proteins .

Fused Heterocyclic Systems

- 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide (CAS 618394-22-2) Key Difference: Incorporates a thieno[2,3-d]pyrimidine fused ring system with a 4-chlorophenyl substituent. However, the bulky chlorophenyl group may limit bioavailability .

Modifications on the Piperidine Moiety

Carboxamide Position and Substitution

N-(3-(4-Isopropylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methylphenyl)oxazol-4-yl)methyl)piperidine-4-carboxamide

- Key Difference : Replaces the pyrimidine core with an oxazole ring and introduces a branched isopropyl group on the piperidine.

- Impact : The oxazole ring may reduce metabolic stability compared to pyrimidine. The isopropyl group enhances lipophilicity, favoring CNS penetration but increasing CYP-mediated oxidation risks .

- 1-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carboxamide Key Difference: Substitutes pyrimidine with an isothiazolo[4,3-b]pyridine core and a bromine atom. Impact: The bromine and isothiazole ring improve electrophilicity, enhancing interactions with cysteine residues in enzymes like AAK1/GAK.

Pharmacological and Physicochemical Properties

Table 1: Comparative Data of Key Analogs

Key Observations :

- Lipophilicity : Methyl/chloro groups (target compound) balance solubility and permeability, whereas trifluoromethyl or bromine substituents (e.g., ) increase logP, risking toxicity .

- Enzyme Inhibition : The carboxamide group on piperidine is critical for mPGES-1 inhibition (e.g., compound 118 in ), suggesting the target compound may share similar binding modes .

准备方法

Nucleophilic Aromatic Substitution (S_NAr) Approach

-

- Starting materials: 6-chloro-2-methylpyrimidin-4-yl halide or derivative and piperidine-4-carboxamide or its precursor.

- Base: Triethylamine or similar organic base to deprotonate the nucleophile.

- Solvent: Dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF).

- Temperature: Typically 50–70 °C to facilitate substitution.

Mechanism:

The nucleophilic nitrogen of the piperidine attacks the electrophilic carbon bearing the chlorine atom on the pyrimidine ring, displacing the chloride ion and forming the C–N bond.Optimization:

Reaction time, temperature, and stoichiometry are optimized to maximize yield and minimize side reactions.

Amide Bond Formation via Activation of Piperidine-4-carboxylic Acid

-

- Activation of the carboxylic acid group on piperidine-4-carboxylic acid using coupling agents such as thionyl chloride or carbodiimides (e.g., EDC, DCC).

- Reaction with ammonia or amines to form the carboxamide.

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Temperature: Ambient to reflux conditions depending on reagents.

Subsequent Coupling:

The amide-functionalized piperidine is then coupled to the pyrimidine ring via nucleophilic substitution as described above.

Data Table: Example Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Pyrimidine-piperidine coupling | 6-chloro-2-methylpyrimidin-4-yl + piperidine-4-carboxamide, triethylamine, DCM | 50–70 | 75–85 | 90–95 | Nucleophilic aromatic substitution |

| Amide formation | Piperidine-4-carboxylic acid + thionyl chloride + ammonia | Ambient to reflux | 80–90 | 92–96 | Carboxamide formation via acid activation |

| Deprotection (if Boc used) | TFA/DCM (1:1) | Room temp | 90 | >95 | Removal of protecting groups |

| Purification | Silica gel chromatography, recrystallization | N/A | N/A | >95 | Final product purification |

Research Findings and Notes

The position of the carboxamide group on the piperidine ring (4-position) and the substitution pattern on the pyrimidine ring critically influence the reactivity and biological activity of the compound.

Analogous compounds such as 1-(2-chloro-6-methylpyrimidin-4-yl)piperidine-3-carboxylic acid have been synthesized using similar methodologies, providing insight into effective reaction conditions and purification protocols.

Protecting groups such as tert-butoxycarbonyl (Boc) on the piperidine nitrogen are often employed to improve reaction selectivity during intermediate steps, with subsequent deprotection to yield the target compound.

Industrial synthesis benefits from continuous flow methods to improve safety and scalability, especially when handling reactive intermediates or hazardous reagents.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide, and how is structural confirmation achieved?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including condensation of pyrimidine precursors with piperidine-4-carboxamide derivatives. For example, analogous compounds were synthesized using palladium-catalyzed cross-coupling or nucleophilic substitution, achieving yields of 57–61% after purification . Structural confirmation requires NMR, NMR, and high-resolution mass spectrometry (HRMS) to verify molecular integrity and purity (>99.8%) .

Q. What analytical techniques are recommended for purity assessment and structural elucidation?

- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is critical for purity assessment . For structural elucidation, combine NMR spectroscopy (e.g., , , and 2D techniques like COSY/HSQC) with HRMS. X-ray crystallography, as applied to related FAD-dependent oxidoreductase inhibitors, may resolve stereochemical ambiguities .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize target-based assays using enzyme inhibition (e.g., kinase or ion channel assays) or cell-based viability screens. For example, SAR studies on similar piperidine-4-carboxamide derivatives utilized patch-clamp electrophysiology to assess T-type Ca channel inhibition . Include positive controls (e.g., AZD8931 for kinase targets) and validate results with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized to enhance inhibitory activity against specific targets?

- Methodological Answer : Focus on modifying the pyrimidine and piperidine substituents. For instance, introducing lipophilic groups (e.g., trifluoromethyl) can improve metabolic stability and target affinity, as seen in analogs with IC values <100 nM . Computational docking (e.g., using AutoDock Vina) paired with mutagenesis studies can identify critical binding residues, as demonstrated in crystallographic fragment screening .

Q. What strategies address low yield or impurities in the synthesis of this compound?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) and employ orthogonal protection-deprotection strategies for amine and carboxamide groups. For example, using DMF as a solvent improved yields in analogous pyridinecarboxamide syntheses . Purification via flash chromatography or recrystallization (e.g., using ethanol/water mixtures) can reduce impurities, as applied in the synthesis of 6-chloro-pyridine derivatives .

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). For example, SAR contradictions in T-type Ca channel inhibition were resolved by comparing electrophysiology data with in vivo pharmacokinetic profiles . Statistical tools like Bland-Altman analysis or hierarchical clustering can identify systematic biases .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways. For instance, capivasertib (a related piperidine-4-carboxamide) was profiled using phosphoproteomics to map AKT/mTOR signaling . CRISPR-Cas9 knockout models or thermal shift assays (TSA) can confirm target engagement .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s selectivity across related enzyme isoforms?

- Methodological Answer : Perform isoform-specific assays (e.g., recombinant enzyme panels) and analyze kinetic parameters (, ). For example, crystallographic studies on Chaetomium thermophilum oxidoreductase revealed isoform-specific binding pockets, explaining selectivity discrepancies . Use molecular dynamics simulations to assess conformational flexibility impacting inhibitor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。